oxalic acid;1-(pyridin-2-ylmethyl)piperazine
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Overview
Description
Oxalic acid;1-(pyridin-2-ylmethyl)piperazine is a compound that combines the properties of oxalic acid and 1-(pyridin-2-ylmethyl)piperazine. Oxalic acid is a dicarboxylic acid known for its ability to form strong complexes with metal ions, while 1-(pyridin-2-ylmethyl)piperazine is a heterocyclic compound with a piperazine ring substituted with a pyridin-2-ylmethyl group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of oxalic acid;1-(pyridin-2-ylmethyl)piperazine typically involves the reaction of oxalic acid with 1-(pyridin-2-ylmethyl)piperazine under controlled conditions. One common method involves the use of a solvent such as water or ethanol to dissolve the reactants, followed by heating to promote the reaction. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods often require the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Oxalic acid;1-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .
In oxidation reactions, the compound can be converted into its corresponding oxalate derivatives, while reduction reactions may lead to the formation of reduced piperazine derivatives. Substitution reactions often involve the replacement of the pyridin-2-ylmethyl group with other functional groups, resulting in a wide range of products with different properties .
Scientific Research Applications
Oxalic acid;1-(pyridin-2-ylmethyl)piperazine has numerous applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties . In biology, the compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors .
In medicine, this compound is explored for its potential therapeutic effects, including its use as an anthelmintic agent to treat parasitic infections . In industry, the compound is used in the development of new materials with enhanced properties, such as improved solubility and stability .
Mechanism of Action
The mechanism of action of oxalic acid;1-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For example, as an anthelmintic agent, the compound binds to GABA receptors on the muscle membranes of parasites, causing hyperpolarization and paralysis of the worms . This allows the host body to expel the parasites more easily.
In other applications, the compound may act as a chelating agent, forming stable complexes with metal ions and altering their reactivity and solubility . The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Oxalic acid;1-(pyridin-2-ylmethyl)piperazine can be compared to other similar compounds such as 1,4-diphenylpiperazine, diphenethylpiperazine, and 1-benzhydryl-4-benzylpiperazine . These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical and physical properties.
For example, 1,4-diphenylpiperazine has two phenyl groups attached to the piperazine ring, resulting in different solubility and reactivity compared to this compound . Similarly, diphenethylpiperazine and 1-benzhydryl-4-benzylpiperazine have different substituents that affect their interactions with metal ions and biological targets .
Overall, this compound stands out due to its unique combination of oxalic acid and pyridin-2-ylmethylpiperazine, which imparts distinct properties and applications.
Properties
IUPAC Name |
oxalic acid;1-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-1(4)2(5)6/h1-4,11H,5-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQBMHHMBZUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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